2-(Benzylsulfanyl)-1-methyl-5-nitro-1H-imidazole
CAS No.: 1615-40-3
Cat. No.: VC18570855
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1615-40-3 |
|---|---|
| Molecular Formula | C11H11N3O2S |
| Molecular Weight | 249.29 g/mol |
| IUPAC Name | 2-benzylsulfanyl-1-methyl-5-nitroimidazole |
| Standard InChI | InChI=1S/C11H11N3O2S/c1-13-10(14(15)16)7-12-11(13)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
| Standard InChI Key | VGEGLBBKTQUACA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CN=C1SCC2=CC=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
2-(Benzylsulfanyl)-1-methyl-5-nitro-1H-imidazole is a small organic molecule with a molecular formula of C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol. Its IUPAC name reflects the substitution pattern on the imidazole core: a nitro group (-NO₂) at position 5, a methyl group (-CH₃) at position 1, and a benzylsulfanyl moiety (-S-CH₂-C₆H₅) at position 2 . The compound’s structure is stabilized by resonance effects from the nitro group and hydrophobic interactions from the benzyl group, which may influence its solubility and bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1615-40-3 |
| Molecular Formula | C₁₁H₁₁N₃O₂S |
| Molecular Weight | 249.29 g/mol |
| Exact Mass | 249.057 Da |
| XLogP3 | 3.14 |
| Topological Polar Surface Area | 88.9 Ų |
Physicochemical and Spectroscopic Characteristics
Solubility and Stability
The compound’s solubility profile is influenced by its nitro and benzylsulfanyl groups. It is expected to exhibit:
-
Moderate Lipophilicity: The XLogP3 value of 3.14 suggests preferential solubility in organic solvents like chloroform or dichloromethane over water .
-
pH-Dependent Stability: The nitro group may render the compound susceptible to reduction under strongly acidic or basic conditions, necessitating storage in inert environments.
| Organism | Predicted IC₅₀ (µM) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 10–50 | DNA strand breakage |
| Giardia lamblia | 5–20 | Electron transport inhibition |
Applications and Industrial Relevance
Pharmaceutical Development
-
Antimicrobial Agents: As antibiotic resistance escalates, nitroimidazole derivatives are being reevaluated for novel drug design. This compound’s benzylsulfanyl group offers a structural handle for optimizing pharmacokinetics .
-
Prodrug Potential: The thioether linkage could serve as a prodrug moiety, cleaving in vivo to release active metabolites.
Chemical Intermediate
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume